methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases. They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Synthesis Analysis
There are different available methods for the synthesis of thiazine derivatives in the literature . For example, a derivative of 1,4-thiazine was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature . The reactants were gently stirred for 3 h at 80 °C and after that they were cooled .Molecular Structure Analysis
Thiazine derivatives are important because they are biological constituents of many biomolecules and drugs . They contain heterocyclic frameworks and it is commonly reported that heterocycles having sulphur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds .Chemical Reactions Analysis
Derivatives of 1,4-benzothiazine carboxylates were synthesized by cyclocondensing β- keto esters with 2-aminobenzenethiols using CAN as a catalyst at room temperature .Scientific Research Applications
Structural Analysis and Molecular Interactions
- The structures of similar chlorophenyl benzothiazine derivatives are stabilized by extensive intramolecular hydrogen bonds. For instance, the 4-chloro derivative forms dimeric pairs of molecules due to intermolecular N-H...O hydrogen bonds, forming 14-membered rings representing an R2(2)(14) motif (Siddiqui et al., 2008).
Synthetic Routes and Biological Activities
- Novel series of biologically active benzothiazine derivatives, synthesized via ultrasonic mediated N-alkylation and ring expansion, showed preliminary antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
- The synthesis of fluorinated benzothiazine derivatives, as analogues of antibacterial compounds, despite not revealing remarkable antibacterial activity against most strains tested, represents an important exploration in the field (Vysokov et al., 1993).
Potential Cognitive Enhancers
- A series of fluorinated benzothiadiazine dioxides, synthesized as positive allosteric modulators of AMPA receptors, showed strong activity on these receptors in vitro and marked cognitive-enhancing effects in vivo (Francotte et al., 2010).
Monoamine Oxidase Inhibitors
- Newly synthesized benzothiazine dioxide derivatives exhibited inhibition activities against monoamine oxidases, with competitive inhibition profiles for both isozymes, showing selectivity for MAO-A over MAO-B (Ahmad et al., 2018).
Antimicrobial Applications
- Synthesized benzothiazines exhibited antimicrobial activity against Gram-positive bacteria, with structure-activity relationship studies revealing that certain substitutions on the thiazine ring and the benzoyl moiety enhance antimicrobial activity (Patel et al., 2016).
Future Directions
The development of new antibiotics has decreased dramatically during the last decade . Overuse of currently available antibiotics, efflux mechanisms of bacteria, genetic modifications or mutations leads to the development of Multi-Drug Resistance (MDR) bacterial strains . Therefore, further exploration and research into thiazine derivatives, such as “methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide”, could potentially lead to the development of new drugs .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are responsible for the activity . For instance, a similar compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, has been shown to act as a positive allosteric modulator of the AMPA receptors .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with various biochemical pathways related to its antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation activities .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have various effects at the molecular and cellular levels, corresponding to its antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation activities .
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-7-4-11(18)8-14(13)24(15,21)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDBCOSPIYMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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